molecular formula C16H20N2O2 B8800195 1,2-Bis(4-methoxybenzyl)hydrazine CAS No. 81104-53-2

1,2-Bis(4-methoxybenzyl)hydrazine

Cat. No. B8800195
CAS RN: 81104-53-2
M. Wt: 272.34 g/mol
InChI Key: NYKKXRCUKXDUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Bis(4-methoxybenzyl)hydrazine is a useful research compound. Its molecular formula is C16H20N2O2 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Bis(4-methoxybenzyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(4-methoxybenzyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

81104-53-2

Product Name

1,2-Bis(4-methoxybenzyl)hydrazine

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

1,2-bis[(4-methoxyphenyl)methyl]hydrazine

InChI

InChI=1S/C16H20N2O2/c1-19-15-7-3-13(4-8-15)11-17-18-12-14-5-9-16(20-2)10-6-14/h3-10,17-18H,11-12H2,1-2H3

InChI Key

NYKKXRCUKXDUAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNNCC2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Di-(4-methoxybenzyl) azine was first prepared by reacting 2 moles of p-methoxybenzaldehyde with 1 mole hydrazine in isopropyl alcohol at 10° C. Di-(4-methoxybenzyl) hydrazine was obtained by reacting the azine with diborane in tetrahydrofurane under nitrogen atmosphere at or below 10° C. and isolated as an oil. The dihydrochloride salt of bis-(4-methoxybenzyl) hydrazine was obtained as white solid by mixing with hydrogen chloride gas in isopropanol followed by addition of methylene chloride and toluene (81% yield based on azine). 1,2-Di-(4-methoxybenzyl)hydrazine (3.5 g., 0.01 mole) and 1,3-dimorpholine-1,2-nitropropane (2.6 g., 0.01 mole) were suspended in a mixture of 30 ml of methanol and 20 ml of toluene and heated to reflux for 3 hr. The reaction mixture was evaporated to dryness and the residue extracted with toluene and filtered. The toluene filtrate was evaporated to give 3.5 g. brown oil which was purified by column chromatography using 10% diethyl ether - 90% methylene chloride on silica gel. Nuclear Magnetic Resonance and mass spectra confirmed the structure of title compound. The oil solidified after one day standing at room temperature.
[Compound]
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Di-(4-methoxybenzyl) azine
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2 mol
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1 mol
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